Structural Differentiation from N-Benzyl and N-Phenyl Pyrrolidine Carboxamide MAO-B Inhibitors
The target compound bears an N-(thiophen-2-ylmethyl) carboxamide group, whereas the most commonly exemplified pyrrolidineamide MAO-B inhibitors in patent WO2019170115A1 utilize N-benzyl or N-phenyl substituents [1]. Quantitative structure-activity relationship (SAR) data from the patent family demonstrate that replacement of the benzyl group with a thiophen-2-ylmethyl moiety can alter both potency and metabolic stability, though direct head-to-head comparison data for this specific substitution pattern has not been published in open-access literature as of the knowledge cutoff. The pyridazinyl ether linkage further distinguishes this compound from piperidine- or morpholine-containing amide derivatives described in contemporaneous patents by the same applicant [2].
| Evidence Dimension | Structural pharmacophore elements (N-substituent and ring-ether) impacting MAO-B binding |
|---|---|
| Target Compound Data | N-(thiophen-2-ylmethyl) carboxamide with 6-methylpyridazin-3-yloxy pyrrolidine scaffold |
| Comparator Or Baseline | Representative compounds from WO2019170115A1: N-benzyl pyrrolidineamides and N-phenyl pyrrolidineamides with variable aryl ether groups |
| Quantified Difference | No publicly disclosed potency values (IC50) available for direct comparison; structural differentiation is at the level of heterocycle substitution type |
| Conditions | Imputed from patent SAR tables in WO2019170115A1 (in vitro MAO-B enzymatic assay) |
Why This Matters
Procurement based on structural novelty rather than assumed functional equivalence is critical when SAR shows that the heterocyclic N-substituent is a key determinant of MAO-B inhibitory activity.
- [1] EP3762364B1 - Pyrrolidineamide derivatives and uses thereof. Sunshine Lake Pharma Co., Ltd., 2023. View Source
- [2] CN112010818A - Morpholine amide derivative and application thereof. Guangdong Hec Pharmaceutical, 2020. View Source
